molecular formula C12H7F4NO B6368551 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine CAS No. 1261940-14-0

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine

Cat. No.: B6368551
CAS No.: 1261940-14-0
M. Wt: 257.18 g/mol
InChI Key: WDAPSVBXWZPUAR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups in place of the trifluoromethyl group .

Scientific Research Applications

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine is unique due to the combination of the trifluoromethyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)8-2-4-11(18)17-6-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPSVBXWZPUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683159
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-14-0
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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